Functional Inactivity in Opioid Bioassays Versus Active β-Casomorphin-5 and Morphiceptin
Tyr-Pro-Phe exhibits no detectable opioid agonist activity in the guinea pig ileum (GPI) longitudinal muscle bioassay, a standard ex vivo model for μ-opioid receptor function. In contrast, the N-terminally extended pentapeptide β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly-OH) demonstrates clear concentration-dependent inhibition of electrically stimulated contractions with an IC₅₀ of 5.21 μM, yielding a potency ratio of 0.06 relative to morphine (IC₅₀ = 0.30 μM) [1]. Similarly, morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a tetrapeptide amide sharing the identical N-terminal tripeptide core, functions as a potent and highly selective μ-opioid receptor agonist with an IC₅₀ of 63 nM in the GPI assay [2]. The tripeptide Tyr-Pro-Phe is also reported as the inactive degradation product generated from β-casomorphin heptapeptide by carboxypeptidase Y digestion, further confirming its lack of intrinsic opioid efficacy [3]. This functional null phenotype makes Tyr-Pro-Phe uniquely suitable as a negative control in opioid receptor screening campaigns and as a baseline comparator for evaluating the contribution of C-terminal residues to opioid agonism [1][2][3].
| Evidence Dimension | Functional μ-opioid receptor agonism (inhibition of electrically stimulated contraction) |
|---|---|
| Target Compound Data | Inactive / no detectable inhibition |
| Comparator Or Baseline | β-Casomorphin-5 (Tyr-Pro-Phe-Pro-Gly-OH): IC₅₀ = 5.21 μM; Morphiceptin (Tyr-Pro-Phe-Pro-NH₂): IC₅₀ = 0.063 μM; Morphine: IC₅₀ = 0.30 μM |
| Quantified Difference | Target compound exhibits negligible activity compared to active analogs (undetectable vs. low micromolar to nanomolar IC₅₀ values) |
| Conditions | Guinea pig ileum (GPI) longitudinal muscle myenteric plexus preparation, electrically stimulated contraction assay |
Why This Matters
This establishes Tyr-Pro-Phe as a validated negative control for μ-opioid receptor functional assays, enabling researchers to discriminate between receptor binding artifacts and genuine agonist efficacy in screening workflows.
- [1] De Ponti, F., et al. (1989). Effect of β-casomorphins on intestinal propulsion in the guinea-pig colon. Journal of Pharmacy and Pharmacology, 41(5), 302-305. View Source
- [2] Chang, K. J., et al. (1981). Morphiceptin (NH₄-Tyr-Pro-Phe-Pro-CONH₂): a potent and specific agonist for morphine (μ) receptors. Science, 212(4490), 75-77. View Source
- [3] Brantl, V., et al. (1980). β-Casomorphins—Novel opioid peptides derived from bovine casein—Isolation and structure. In Endogenous and Exogenous Opiate Agonists and Antagonists (pp. 233-236). Pergamon Press. View Source
